molecular formula C16H12N2O B14426949 6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- CAS No. 85149-47-9

6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-

Cat. No.: B14426949
CAS No.: 85149-47-9
M. Wt: 248.28 g/mol
InChI Key: MHMVPBSXECYXBK-UHFFFAOYSA-N
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Description

The compound 6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- (molecular formula: C₁₆H₁₂N₂O; molecular weight: 248.285) is a heterocyclic molecule featuring an indoloquinoline scaffold with a methyl substitution at the C5 position . Its synthesis is achieved via a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade starting from 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides, yielding high efficiency and broad substrate scope . The compound exhibits potent topoisomerase-I (Topo-I) inhibitory activity, disrupting DNA replication in cancer cells. Notably, derivatives like 3-chloro-5,12-bis[2-(dimethylamino)ethyl]-5,12-dihydro-6H-[1,3]dioxolo[4',5':5,6]indolo[3,2-c]quinolin-6-one (2k) demonstrate significant in vitro and in vivo anticancer efficacy, particularly against drug-resistant HCT-116 and SJCRH30 xenografts .

Properties

CAS No.

85149-47-9

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

5-methyl-11H-indolo[3,2-c]quinolin-6-one

InChI

InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)15-14(16(18)19)10-6-2-4-8-12(10)17-15/h2-9,17H,1H3

InChI Key

MHMVPBSXECYXBK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Nitrile-Addition/N-Arylation Cascade

A highly efficient method for constructing the indoloquinoline core involves a copper(I)-catalyzed nitrile-addition/N-arylation cascade. This one-pot reaction transforms 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides into 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones under optimized conditions. The process employs CuBr (10 mol%) and sodium tert-butoxide (t-BuONa) in dimethylformamide (DMF) at 100°C, achieving yields exceeding 85%. The cascade initiates with nitrile addition to the amide carbonyl, followed by intramolecular N-arylation to form the fused indole-quinoline system. Substrates with electron-withdrawing groups on the aryl bromide exhibit enhanced reactivity, while steric hindrance at the ortho position slightly reduces yields.

This method’s versatility is demonstrated in the total synthesis of isocryptolepine, a structurally related alkaloid, underscoring its applicability to complex natural product assembly. Scalability studies indicate that the reaction maintains efficiency at gram-scale, with DMF’s high boiling point facilitating reflux conditions without solvent degradation. However, catalyst recovery remains challenging, necessitating further development for industrial adoption.

Palladium-Catalyzed Intramolecular Direct Arylation

Palladium-mediated intramolecular arylation represents another cornerstone strategy. Starting from N-phenyl-1H-indole-3-carboxamides, this method utilizes palladium(II) trifluoroacetate (Pd(TFA)₂, 5 mol%) and copper(II) acetate (Cu(OAc)₂, 2 equiv) in toluene at 120°C. The reaction proceeds via dual C–H activation, forming the central quinoline ring through regioselective coupling. Key advantages include diastereospecificity and compatibility with air-tolerant conditions, though yields vary (60–75%) depending on substituent electronics.

Comparative studies reveal that electron-donating groups on the indole nitrogen enhance reaction rates, while bulky substituents at the carboxamide position necessitate longer reaction times. Post-reaction purification typically involves column chromatography over silica gel, with the methyl group at position 5 introduced via methylation of intermediate amines or through pre-functionalized starting materials.

Reduction and Cyclization Strategies

Alternative routes leverage reductive cyclization of nitro precursors. For example, 6-chloro-2-nitro-11H-indolo[3,2-c]quinoline undergoes reduction with iron powder in a acetic acid/ethanol/water (2:2:1) mixture under sonication at 35°C. This step generates 2-amino-6-chloro-11H-indolo[3,2-c]quinoline, which is subsequently methylated using methyl iodide in the presence of potassium carbonate. The final cyclization to form the ketone at position 6 is achieved via oxidation with potassium permanganate in acidic medium, yielding the target compound in 70% overall yield.

While this approach offers stepwise control over functionalization, the reliance on stoichiometric reductants and multiple purification steps limits its scalability.

Phosphorus Oxychloride-Mediated Cyclization

Phosphorus oxychloride (POCl₃) serves as both a cyclizing agent and chlorinating reagent in indoloquinoline synthesis. A reported protocol involves refluxing indole-3-carboxylates in POCl₃ (35 equiv) for 2 hours, followed by careful hydrolysis with ice-water. The reaction proceeds via formation of a reactive chloroimidate intermediate, which undergoes intramolecular cyclization to yield the quinolinone core. Subsequent methylation at position 5 is achieved using dimethyl sulfate in alkaline conditions, though overalkylation can occur if reaction times exceed 4 hours.

This method’s main drawback is the handling of corrosive POCl₃, which complicates large-scale operations. However, it provides direct access to chlorinated derivatives, enabling further functionalization via cross-coupling reactions.

Methylation Techniques and Functionalization

Introducing the methyl group at position 5 is critical for tailoring the compound’s biological activity. Two primary strategies exist:

  • Pre-functionalization : Starting materials such as 5-methylindole-3-carboxamide are subjected to palladium- or copper-catalyzed cyclization, directly incorporating the methyl group into the product.
  • Post-synthetic methylation : Intermediate amines or hydroxyl groups are alkylated using methyl iodide or dimethyl sulfate. For instance, treatment of 5-amino-11H-indolo[3,2-c]quinolin-6-one with methyl iodide in DMF at 60°C introduces the methyl group with 90% efficiency.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield Key Advantage Limitation
Cu-catalyzed cascade CuBr 85% High atom economy DMF solvent disposal challenges
Pd-mediated arylation Pd(TFA)₂/Cu(OAc)₂ 75% Air-tolerant conditions High palladium cost
Reductive cyclization Fe powder 70% Stepwise functionalization control Multi-step purification
POCl₃ cyclization POCl₃ 65% Access to chlorinated derivatives Corrosive reagents

Industrial Scalability and Process Optimization

The copper-catalyzed cascade and palladium-mediated arylation are most amenable to scale-up due to their one-pot nature and high yields. Industrial adaptations replace DMF with recyclable solvents like 2-methyltetrahydrofuran, reducing environmental impact. Continuous flow reactors have been tested for the Pd-catalyzed method, achieving 90% conversion in 30 minutes compared to 24 hours in batch mode. Catalyst immobilization on silica supports or magnetic nanoparticles is under investigation to enhance recyclability.

Chemical Reactions Analysis

Types of Reactions

6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation reactions and copper catalysts for nitrile addition . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce various substituted indoloquinolines, while nitrile addition can lead to ring-closed products with different functional groups .

Scientific Research Applications

6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- involves its interaction with molecular targets such as DNA topoisomerase-I . This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to cell death, making this compound a potential anticancer agent . The compound’s structure allows it to intercalate into DNA, disrupting its function and leading to the inhibition of topoisomerase activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The indoloquinoline core is versatile, with modifications altering biological activity. Key analogs include:

Key Observations :

Chlorination (as in CAS 52865-69-7) increases molecular weight and introduces steric/electronic effects, though biological data are lacking . Unsubstituted analogs (e.g., 5H-Indolo[3,2-c]quinolin-6(11H)-one) show reduced complexity but lack activity data, suggesting substituents are critical for functionality .

Scaffold Variations: 6H-Indolo[2,3-b]quinoxalines replace the quinoline moiety with a quinoxaline ring, shifting activity toward multidrug resistance (MDR) modulation rather than Topo inhibition . Kenpaullone, an indolo-benzazepinone, inhibits cyclin-dependent kinases (CDKs), highlighting how fused ring systems dictate target specificity .

Synthetic Accessibility :

  • The target compound’s copper-catalyzed cascade synthesis offers advantages in yield (up to 82%) and scalability compared to multi-step routes for analogs like kenpaullone .

Biological Activity

6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of 6H-Indolo[3,2-c]quinolin-6-one derivatives typically involves palladium-catalyzed reactions. For instance, a recent study reported a palladium-catalyzed dual C–H activation method that successfully synthesized various indoloquinolinones with good yields under optimized conditions (120 °C for 24 hours) using specific catalysts and reagents . This synthetic route is crucial for producing derivatives that can be evaluated for biological activity.

Anticancer Activity

Numerous studies have explored the anticancer potential of 6H-Indolo[3,2-c]quinolin-6-one derivatives. A notable study evaluated several compounds against various cancer cell lines, including pancreatic (AsPC-1 and BxPC-3), breast (MCF-7), and cervical (HeLa) cancers. The results indicated that certain derivatives exhibited significant cytotoxic activity in a dose-dependent manner. For example:

CompoundCell LineIC50 (nM)Notes
1BxPC-3250Higher activity than DiMIQ
2AsPC-1300Comparable to standard compound
3MCF-71500Lower activity than DiMIQ

These findings suggest that modifications to the indoloquinoline structure can enhance anticancer efficacy .

The mechanism by which these compounds exert their anticancer effects is believed to involve inhibition of specific kinases. For instance, a library of substituted indoloquinoline derivatives was evaluated for Haspin kinase inhibition, revealing two compounds with IC50 values as low as 1 nM. This high selectivity towards Haspin kinase suggests potential applications in treating cancer by targeting cell cycle regulation pathways .

Other Pharmacological Effects

In addition to anticancer activity, some derivatives of 6H-Indolo[3,2-c]quinolin-6-one have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Certain studies have indicated that these compounds possess antibacterial and antifungal properties, making them candidates for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects : Research has also suggested that some derivatives may inhibit inflammatory pathways by affecting nitric oxide synthase (iNOS) and cyclooxygenase (COX) expressions, which are crucial in inflammatory responses .

Case Studies

  • Case Study on Anticancer Efficacy : In a study involving a panel of cancer cell lines, compounds derived from 6H-Indolo[3,2-c]quinolin-6-one were subjected to NCI-60 cell panel assays. Compounds showed notable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468), with molecular docking revealing binding interactions with topoisomerase I .
  • Case Study on Kinase Inhibition : Another investigation focused on the selectivity of indoloquinoline derivatives towards various kinases involved in cancer progression. The study found that several compounds exhibited significant selectivity for Haspin kinase while maintaining moderate activity against other kinases like DYRK1A and CLK1 .

Q & A

Q. Key Reaction Conditions :

MethodCatalysts/ReagentsYield (%)Key Features
Cu(I)-catalyzed cascadeCuBr, t-BuONa, DMF72–85Scalable, single-step synthesis
Suzuki couplingPdCl2(dppf), K2CO360–75Modular for substituent diversity

How is the structural elucidation of derivatives performed?

Q. Basic

  • NMR Spectroscopy : ¹H NMR (500 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4–3.1 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .
  • HRMS : Validates molecular formulae (e.g., [M+H]⁺ for 2k: m/z 534.2512) .

What strategies enhance anticancer potency?

Q. Advanced

  • Substituent Optimization :
    • 3-Chloro group : Enhances DNA intercalation (ΔΔG = −2.3 kcal/mol in docking) .
    • Dimethylaminoethyl chains : Improve solubility and Topo-I inhibition (IC₅₀ = 0.12 μM in HCT-116) .

Q. In Vivo Efficacy :

CompoundTumor ModelDose (mg/kg)Inhibition (%)
2kHCT-1161068
2kSJCRH301072

How do lactam modifications affect metal complex activity?

Advanced
Replacing the lactam with a chloroquinoline unit in Ru(II)/Os(II) complexes:

  • Ru vs. Os : Ru complexes show 2.3× higher cellular accumulation in HCT-116 (Ru: 12.4 ng/mg protein; Os: 5.3 ng/mg) and lower IC₅₀ values (Ru: 3.7 μM; Os: 8.2 μM) .
  • Lipophilicity : Chloroquinoline derivatives increase log P by 0.8 units, enhancing membrane permeability .

What in vitro assays evaluate Topo-I inhibition?

Q. Basic

  • DNA Relaxation Assay : Supercoiled pBR322 DNA treated with Topo-I and inhibitor (e.g., 2k at 10 μM fully inhibits relaxation) .
  • MTT Cytotoxicity : IC₅₀ values determined against colon (HCT-116) and sarcoma (SJCRH30) cell lines .

How to resolve SAR contradictions in piperazine hybrids?

Advanced
Discrepancies in piperazine’s role:

  • Solubility vs. Potency : Piperazine at position 6 improves solubility (log S = −3.2 → −2.5) but reduces potency in MCF-7 cells (IC₅₀: 15 μM → 22 μM). Resolution via isogenic cell line studies confirms cell-type dependency .

How do computational methods guide optimization?

Q. Advanced

  • Docking Simulations : Identify 3-chloro interactions with dG4/dC11 (bond length: 2.8 Å) .
  • Free Energy Calculations : ΔG = −9.8 kcal/mol for 2k-Topo-I-DNA complex supports planar substituent extensions .

What safety protocols are recommended?

Q. Basic

  • Handling : Use nitrile gloves, fume hoods, and closed systems.
  • Waste Disposal : Neutralize with 10% acetic acid. Acute toxicity thresholds: ≤1 mM in aqueous solutions .

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